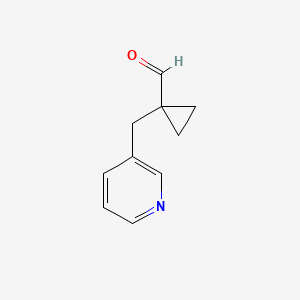
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a pyridine ring via a methylene bridge, with an aldehyde functional group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene group is inserted into an alkene.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions or cross-coupling reactions like the Suzuki-Miyaura coupling.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions, such as the Swern oxidation or the use of Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and cross-coupling reactions, followed by efficient oxidation processes to introduce the aldehyde group. The choice of reagents and conditions would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Pyridin-3-ylmethyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives of the pyridine ring, depending on the substituent introduced.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
1-(Pyridin-4-ylmethyl)cyclopropane-1-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-(Pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde is unique due to the specific positioning of the pyridine ring and the presence of the aldehyde group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-8-10(3-4-10)6-9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2 |
InChI Key |
SNAUXZUBAUFSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


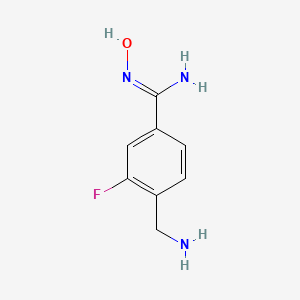
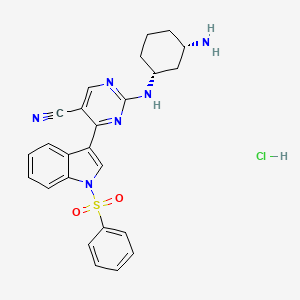
amine](/img/structure/B13341427.png)
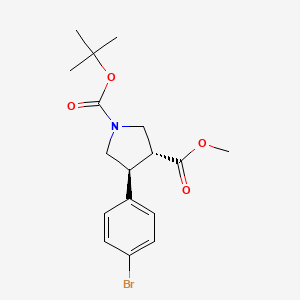
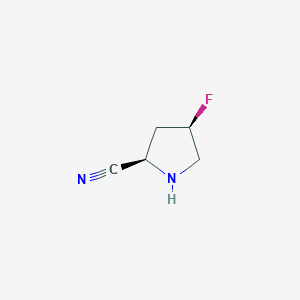
![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)
![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)
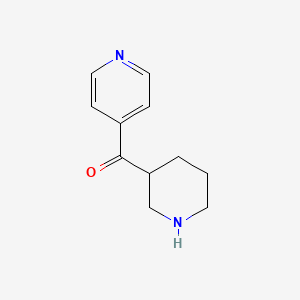
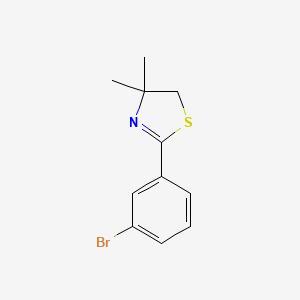
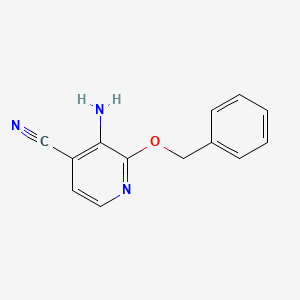
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)

